Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
CAS No.: 2378502-90-8
Cat. No.: VC6179606
Molecular Formula: C13H19BrN4O2
Molecular Weight: 343.225
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate - 2378502-90-8](/images/structure/VC6179606.png)
Specification
CAS No. | 2378502-90-8 |
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Molecular Formula | C13H19BrN4O2 |
Molecular Weight | 343.225 |
IUPAC Name | tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3 |
Standard InChI Key | VQCAXDJWUSRWKJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate, reflects its three key components:
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A four-membered azetidine ring with a Boc-protected amine at position 1.
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A methylamino linker at position 3, bridging the azetidine to a 5-bromopyrazine group.
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A bromine atom at position 5 of the pyrazine ring, enhancing electrophilic reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₀BrN₅O₂ | |
Molecular Weight | 370.25 g/mol | |
CAS Registry Number | 2377034-33-6 | |
Boiling Point | Not reported | – |
Solubility | Likely polar aprotic solvents |
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:
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¹H NMR: Signals at δ 4.76 ppm (azetidine CH₂), δ 3.20 ppm (N–CH₃), and δ 8.30 ppm (pyrazine H) .
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¹⁵N HMBC: Correlations between azetidine protons and pyrazine nitrogens validate connectivity .
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HRMS: [M+H]⁺ peak at m/z 370.0832 (calculated for C₁₄H₂₁BrN₅O₂⁺) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is synthesized via sequential functionalization of azetidine precursors:
Boc Protection of Azetidine
Azetidine-1-carboxylates are typically prepared using tert-butoxycarbonyl (Boc) anhydride under basic conditions . For example, tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) serves as a common intermediate :
Coupling with 5-Bromo-2-Aminopyrazine
The brominated azetidine undergoes nucleophilic substitution with methylamine-modified pyrazine derivatives. A representative pathway involves:
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Methylamination: 5-Bromopyrazin-2-amine reacts with methyl iodide to form N-methyl-5-bromopyrazin-2-amine.
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Buchwald–Hartwig Coupling: Palladium-catalyzed cross-coupling with tert-butyl 3-bromoazetidine-1-carboxylate yields the target compound .
Table 2: Optimized Reaction Conditions
Diversification via Cross-Coupling
The bromine atom enables further derivatization:
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Suzuki–Miyaura Reactions: Palladium-mediated coupling with boronic acids installs aryl/heteroaryl groups at the pyrazine position .
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SNAr Reactions: Displacement with amines or thiols modifies electronic properties .
Applications in Medicinal Chemistry
GPCR Targeting
Analogous azetidine-carboxylates exhibit agonist activity at GPR119, a GPCR implicated in glucose homeostasis and type 2 diabetes . For example, tert-butyl 4-substituted triazolo-piperazine carboxylates show EC₅₀ values of 10–100 nM . While direct data for this compound is limited, its structural similarity suggests potential as a GPR119 modulator.
Kinase Inhibition
The pyrazine moiety is a privileged scaffold in kinase inhibitors (e.g., JAK2, ALK). Bromine’s electronegativity may enhance binding to ATP pockets .
Future Directions
Scalable Synthesis
Developing nickel- or copper-catalyzed protocols could reduce reliance on palladium .
Targeted Drug Delivery
Conjugating the azetidine core to nanoparticles may enhance bioavailability for CNS targets .
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